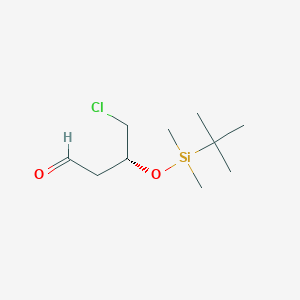

(R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal

Description

(R)-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal is a chiral aldehyde featuring a tert-butyldimethylsilyl (TBS) ether protecting group at the 3-position and a chlorine substituent at the 4-position. This compound serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceuticals and natural product chemistry, where stereochemical control is essential . The TBS group enhances steric and electronic stability, protecting the hydroxyl moiety during multi-step syntheses, while the chlorine atom modulates electrophilicity at the aldehyde, influencing reactivity in nucleophilic additions or cycloadditions. Its R-configuration further enables precise stereoselective outcomes in target molecules, such as alkaloids or bioactive small molecules.

Properties

IUPAC Name |

(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-chlorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21ClO2Si/c1-10(2,3)14(4,5)13-9(8-11)6-7-12/h7,9H,6,8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZDSSCUZVIWQI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H](CC=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ®-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The chlorination of the butanal moiety can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

®-3-(tert-Butyldimethylsilyloxy)-4-chlorobutanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

Organic Synthesis

(R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its functional groups that allow for selective reactions without interference from the silyl ether.

Biological Studies

The compound has been utilized in enzyme mechanism studies and the development of enzyme inhibitors. Its structural variations allow researchers to explore its effects on enzyme activity, making it a potential lead compound in drug design targeting metabolic disorders .

Antimicrobial Research

Preliminary studies indicate that derivatives of chlorobutanal compounds exhibit antimicrobial properties. Research has shown that modifications to the chlorobutanal structure can enhance antibacterial activity against various bacterial strains, suggesting potential applications in antibiotic development .

Enzyme Inhibition Studies

Research indicates that this compound can effectively inhibit specific enzymes involved in metabolic pathways. In one study, this compound was shown to modify enzyme activity significantly, highlighting its potential role as a lead compound in developing treatments for metabolic disorders .

Antimicrobial Properties

A study focusing on derivatives of chlorobutanal revealed enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations lower than those of standard antibiotics, suggesting promising applications in antibiotic research .

Mechanism of Action

The mechanism of action of ®-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal involves its reactivity with various biological and chemical targets. The tert-butyldimethylsilyloxy group provides steric protection, while the chlorobutanal moiety can undergo nucleophilic substitution reactions. These properties make it a valuable intermediate in the synthesis of bioactive compounds .

Comparison with Similar Compounds

To contextualize the unique properties of (R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal , we compare it with structurally related aldehydes, focusing on protecting groups, halogen substituents, and stereochemistry.

Structural and Functional Analogues

Table 1: Comparative Analysis of Aldehyde Derivatives

Key Observations:

Protecting Group Impact :

- The TBS group in the target compound balances steric protection with moderate reactivity, enabling selective deprotection under fluoride ions (e.g., TBAF). In contrast, the bulkier TBDPS group in (R)-3-TBDPSO-4-chlorobutanal offers superior acid stability but reduces aldehyde reactivity due to increased steric hindrance .

- Unprotected 4-chlorobutanal exhibits high aldehyde reactivity but poor stability, limiting its utility in multi-step syntheses.

Halogen Effects: The chlorine atom in the target compound enhances electrophilicity at the aldehyde carbon compared to non-halogenated analogues, facilitating nucleophilic additions. Bromine-substituted derivatives (e.g., (S)-3-TBSO-4-bromobutanal) show higher leaving-group ability in substitution reactions but may introduce undesired side reactions due to bromide’s nucleophilicity.

Stereochemical Influence :

- The R-configuration in the target compound directs stereoselectivity in asymmetric reactions. For example, in aldol condensations, it favors syn-diastereomer formation with >90% enantiomeric excess (ee) under Evans’ conditions, whereas the S-enantiomer leads to reversed selectivity .

Limitations and Trade-offs

- Solubility Challenges : The hydrophobic TBS group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., THF, DMF) for reactions.

Biological Activity

(R)-3-(tert-butyldimethylsilyloxy)-4-chlorobutanal is an organosilicon compound that has garnered attention in the fields of organic chemistry and medicinal research. Its unique structure, characterized by a tert-butyldimethylsilyloxy group and a chlorobutanal moiety, allows for diverse biological applications and synthetic utility. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its mechanisms, applications, and comparative properties.

Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₉ClO₂Si

- CAS Number : 119136-98-0

Synthesis Methods

The synthesis typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. Chlorination of the butanal moiety can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions to ensure high yields and purity .

The biological activity of this compound is primarily attributed to its reactivity with various biological targets. The tert-butyldimethylsilyloxy group imparts steric protection, while the chlorobutanal moiety can undergo nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of bioactive compounds.

Enzyme Inhibition Studies

Research indicates that this compound can be utilized in studying enzyme mechanisms and developing enzyme inhibitors. Its ability to modify enzyme activity through structural variations allows for exploration in drug design.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of chlorobutanal compounds exhibit antimicrobial properties. For instance, related compounds have shown enhanced activity against various bacterial strains, indicating potential applications in antibiotic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-3-(tert-butyldimethylsilyloxy)-4-bromobutanal | Chlorine replaced by Bromine | Varies in reactivity; potential for different enzyme interactions |

| (R)-3-(tert-butyldimethylsilyloxy)-4-iodobutanal | Chlorine replaced by Iodine | Increased lipophilicity may enhance membrane permeability |

| (R)-3-(tert-butyldimethylsilyloxy)-4-fluorobutanal | Chlorine replaced by Fluorine | Changes in electrophilicity could affect nucleophilic attack rates |

Study on Antimicrobial Properties

In a recent study, derivatives of chlorobutanal were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chlorobutanal structure could significantly enhance antibacterial activity, with some derivatives exhibiting minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

Enzyme Mechanism Investigation

Another investigation focused on the use of this compound as an inhibitor in enzyme assays. The compound was found to effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential role as a lead compound in drug development targeting metabolic disorders .

Q & A

Basic Research Question

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- IR Spectroscopy : Detect aldehyde C=O stretch (~1720 cm⁻¹) and Si-O-C absorption (~1250 cm⁻¹).

How can researchers resolve contradictions in the reported reactivity of the aldehyde group when protected with a TBS group?

Advanced Research Question

Discrepancies in aldehyde reactivity often arise from:

- Moisture Sensitivity : The TBS group is hydrolytically stable but may desilylate under strongly acidic/basic conditions, exposing the alcohol and altering reactivity. Use Karl Fischer titration to ensure anhydrous conditions .

- Competing Reactions : Aldehydes may undergo aldol condensation or oxidation. Compare reactivity under inert vs. ambient atmospheres and employ kinetic quenching (e.g., adding MeOH to terminate reactions).

- Catalyst Compatibility : Test transition-metal catalysts (e.g., Pd or Ru) for silyl ether compatibility. For example, Pd(PPh₃)₄ is less likely to cleave TBS groups than acidic catalysts .

What storage conditions are critical for maintaining the stability of this compound?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Atmosphere : Use argon or nitrogen gas to displace moisture and oxygen .

- Solvent Compatibility : Dissolve in anhydrous dichloromethane or THF for long-term storage; avoid protic solvents (e.g., MeOH) that may hydrolyze the silyl ether .

What strategies mitigate side reactions during nucleophilic additions to the aldehyde group?

Advanced Research Question

To suppress undesired pathways (e.g., over-reduction or polymerization):

- Protection-Deprotection : Temporarily protect the aldehyde as an acetal before functionalizing other sites, then regenerate it under mild acidic conditions (e.g., PPTS in MeOH) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in nucleophilic attacks.

- Additive Screening : Introduce Lewis acids (e.g., ZnCl₂) to activate the aldehyde selectively without affecting the TBS group. Validate outcomes via in situ FTIR or LC-MS .

How does the tert-butyldimethylsilyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The TBS group:

- Steric Effects : Hinders nucleophilic attack at the β-carbon of the aldehyde, favoring α-functionalization.

- Electronic Effects : Electron-donating silyl ethers stabilize adjacent carbocations, impacting Friedel-Crafts or Prins reactions.

- Compatibility : TBS ethers are stable under Suzuki-Miyaura conditions (e.g., Pd(OAc)₂, SPhos) but may cleave with fluoride sources (e.g., TBAF). Pre-screen with model substrates to optimize yields .

How can researchers address discrepancies in reported NMR chemical shifts for this compound?

Advanced Research Question

Variations in NMR data may stem from:

- Solvent Effects : Compare shifts in CDCl₃ vs. DMSO-d₆; aldehyde protons are downfield-shifted in DMSO.

- Concentration : High concentrations can cause aggregation, altering shift values. Dilute samples to ≤10 mM.

- Instrument Calibration : Validate spectrometer settings with internal standards (e.g., TMS or DSS). Cross-reference with computational predictions (DFT or machine learning models) .

What role does this compound play in asymmetric synthesis?

Basic Research Question

this compound serves as a chiral building block for:

- Pharmaceutical Intermediates : Synthesis of β-lactam antibiotics or antiviral agents via aldol or Mannich reactions .

- Natural Product Synthesis : Key precursor for polyketide fragments, leveraging the chloro group for subsequent substitution .

How can computational methods aid in optimizing reaction pathways involving this compound?

Advanced Research Question

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic additions (e.g., Grignard vs. organozinc).

- Molecular Dynamics : Simulate solvent effects on silyl ether stability.

- Machine Learning : Train models on existing silyl-protected aldehyde reactions to recommend optimal catalysts or temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.